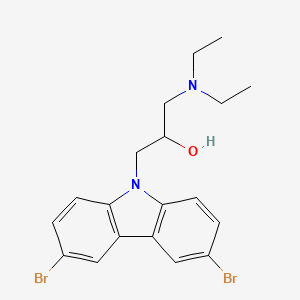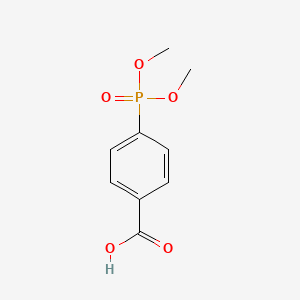![molecular formula C21H20F3N3O3 B5235883 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid;2,4,6-trimethylpyridin-3-ol](/img/structure/B5235883.png)
2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid;2,4,6-trimethylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: and 2,4,6-trimethylpyridin-3-ol are two distinct chemical compounds with unique structures and properties. The former is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridine ring. The latter compound, 2,4,6-trimethylpyridin-3-ol, features a pyridine ring substituted with three methyl groups and a hydroxyl group at the third position. Both compounds have significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: can be synthesized through a multi-step process involving the coupling of 3-(trifluoromethyl)aniline with pyridine-3-carboxylic acid. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium to facilitate the formation of the desired product .
2,4,6-trimethylpyridin-3-ol: can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, acetaldehyde, and ammonia. The reaction is carried out under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid , large-scale reactions are conducted in batch reactors with optimized reaction conditions to ensure high yield and purity. Similarly, the industrial synthesis of 2,4,6-trimethylpyridin-3-ol involves the use of continuous flow reactors to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
2,4,6-trimethylpyridin-3-ol: also participates in several reactions:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidizing methyl groups.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is used for reducing nitro groups.
Substitution: Electrophilic reagents such as bromine (Br2) are used for aromatic substitution.
Major Products
Oxidation of 2,4,6-trimethylpyridin-3-ol: Collidinic acid.
Reduction of 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: Trifluoromethyl aniline derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: has applications in medicinal chemistry as a building block for drug development. It is used in the synthesis of various pharmaceuticals due to its unique trifluoromethyl group, which enhances the metabolic stability and bioavailability of drugs .
2,4,6-trimethylpyridin-3-ol: is utilized in the development of anticancer agents. Its derivatives have shown promising activity against various cancer cell lines by inhibiting specific molecular targets such as NADPH oxidase . Additionally, it is used in the synthesis of advanced materials and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid involves its interaction with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound’s ability to bind to its molecular targets, leading to the inhibition of enzymatic activity and modulation of signaling pathways .
2,4,6-trimethylpyridin-3-ol: exerts its effects by inhibiting the generation of reactive oxygen species (ROS) and modulating the activity of NADPH oxidase. This leads to the suppression of oxidative stress and inflammation, making it a potential therapeutic agent for inflammatory diseases and cancer .
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: can be compared with other trifluoromethyl-substituted aniline derivatives. Its unique structure provides enhanced metabolic stability and bioavailability compared to other similar compounds .
2,4,6-trimethylpyridin-3-ol: can be compared with other trimethyl-substituted pyridines. Its hydroxyl group at the third position makes it more reactive and versatile in chemical synthesis compared to its analogs .
List of Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2,6-Dimethylpyridine
- 2,4,5-Trimethylpyridine
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid;2,4,6-trimethylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2.C8H11NO/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;1-5-4-6(2)9-7(3)8(5)10/h1-7H,(H,17,18)(H,19,20);4,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKMIKZLUFPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)C)C.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![[5-[(3-benzhydryl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methyl]furan-2-yl]methanol](/img/structure/B5235811.png)
![6-[(4-Iodophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine](/img/structure/B5235900.png)
